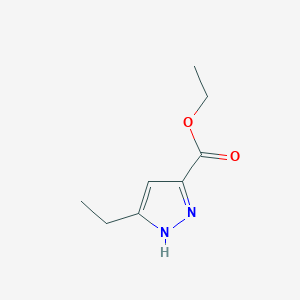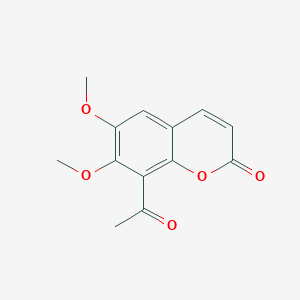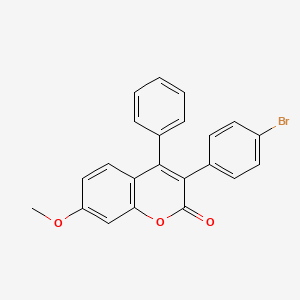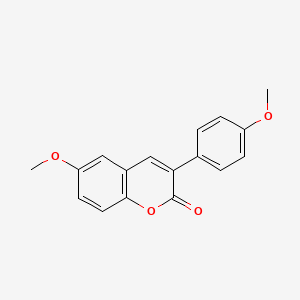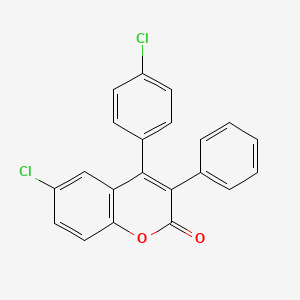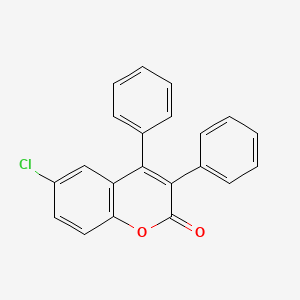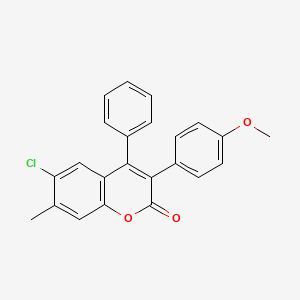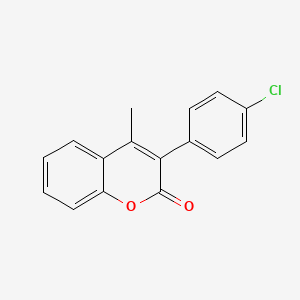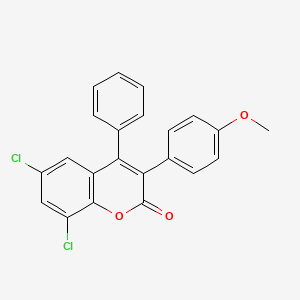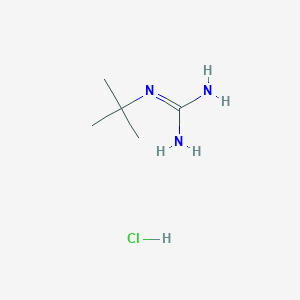
1-Tert-butylguanidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butylguanidine hydrochloride, also known as tBuGcH, is an important organic chemical used in various scientific experiments. It has a molecular formula of C5H14ClN3 and a molecular weight of 151.64 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a guanidine group (a functional group with the formula -NH-C(=NH)-NH2) and a tert-butyl group (a functional group with the formula -C(CH3)3), along with a hydrochloride group .Applications De Recherche Scientifique
Synthesis of Trifluoromethyl Derivatives
1-Tert-butylguanidine hydrochloride is used in the synthesis of trifluoromethyl derivatives of canonical nucleosides. These derivatives, including 5-CF3-2′-deoxycytidine and 8-CF3-2′-deoxyguanosine, are obtained through an efficient trifluoromethylation process. The bioactivity of these modified nucleosides has been evaluated against various tumor and non-tumor cell lines in in vitro cytotoxicity assays, highlighting their potential in medicinal chemistry research (Musumeci et al., 2013).
Preparation and Reactions in Organic Synthesis
The compound is also pivotal in organic synthesis, where it serves as a key intermediate or reactant. For instance, the preparation and reactions of 2-tert-butyl-1,1,3,3-tetramethylguanidine leading to various organic compounds demonstrate its versatility and utility in synthetic organic chemistry (Barton et al., 2003).
Spirocyclopropanated Analogue Synthesis
In the field of agrochemical research, this compound has been employed in the synthesis of spirocyclopropanated analogues of notable insecticides such as Imidacloprid and Thiacloprid. This highlights its role in the development of novel insecticidal compounds with potentially improved efficacy and safety profiles (Brackmann et al., 2005).
Tert-Butyloxycarbonylation Reagent
The compound has been used as a tert-butyloxycarbonylation reagent for the chemoselective protection of aromatic and aliphatic amine hydrochlorides and phenols. This application is crucial in peptide synthesis and the protection of functional groups during complex organic syntheses (Ouchi et al., 2002).
Synthesis of Adamantyl Guanidines
The synthesis of (1-adamantyl) guanidine from 1-aminoadamantane, where this compound plays a role, showcases its application in the synthesis of structurally unique guanidine derivatives with potential applications in material science and pharmaceuticals (Nishimura et al., 1972).
Guanylation of Benzoylthioureas
The compound is utilized in the guanylation of benzoylthioureas, facilitating the synthesis of substituted guanidines. This process is significant in medicinal chemistry for the synthesis of guanidine-containing drugs and bioactive compounds (Esteves et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-tert-butylguanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUACVNAFRIUMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

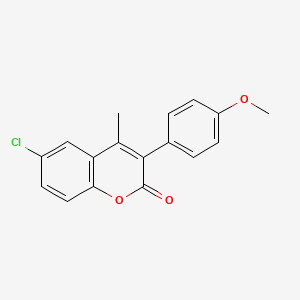


![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3041202.png)
